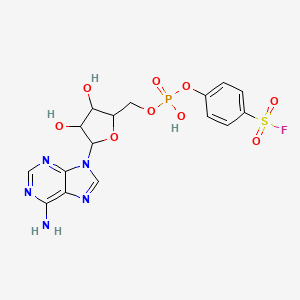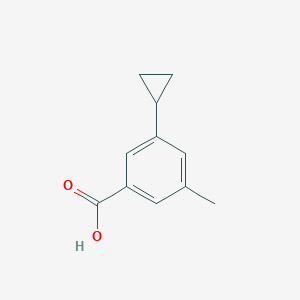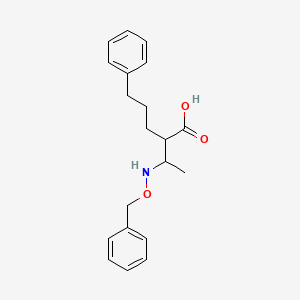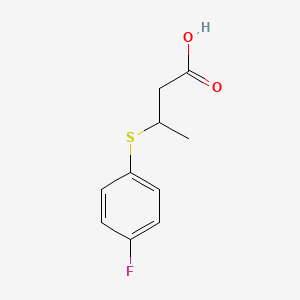
(S)-3-(1-amino-2,2-dimethylpropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H16N2. It exists as a white crystalline powder and has interesting pharmacological properties. Levamisole was initially developed as an anthelmintic (anti-parasitic) drug for veterinary use but has found applications beyond that.
Vorbereitungsmethoden
Synthetic Routes: Levamisole can be synthesized through several routes. One common method involves the asymmetric reduction of the corresponding ketone precursor. The key step is the reduction of 3,4,5-trimethoxyacetophenone using a chiral reducing agent (e.g., lithium aluminum hydride) to yield the desired (S)-3-(1-amino-2,2-dimethylpropyl)aniline.
Industrial Production: Industrial production of levamisole involves large-scale synthesis. The process typically starts with the condensation of 3,4,5-trimethoxyacetophenone with ammonia to form the intermediate imine. Reduction of the imine using a chiral catalyst leads to levamisole.
Analyse Chemischer Reaktionen
Levamisole undergoes various chemical reactions:
Oxidation: Levamisole can be oxidized to its corresponding oxo-imine or oxo-amine derivatives.
Reduction: Reduction of levamisole can yield its dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Wissenschaftliche Forschungsanwendungen
Levamisole has diverse applications:
Anthelmintic: Despite its initial veterinary use, levamisole is still used to treat parasitic infections in humans.
Immunomodulation: It enhances immune responses and has been studied in autoimmune diseases.
Cocaine Adulterant: Unfortunately, levamisole is sometimes found as an adulterant in street cocaine.
Anti-cancer: Research suggests potential anti-cancer effects, especially in colorectal cancer.
Wirkmechanismus
Levamisole’s mechanism of action involves:
Immunostimulation: It activates T lymphocytes and enhances cytokine production.
Nicotinic Receptor Agonism: Levamisole acts as an agonist at nicotinic acetylcholine receptors.
Vergleich Mit ähnlichen Verbindungen
Levamisole is unique due to its chiral center and immunomodulatory properties. Similar compounds include:
Dexamethasone: An anti-inflammatory glucocorticoid.
Nicotine: Also interacts with nicotinic receptors but has different effects.
: Levamisole - PubChem : Levamisole: A Review of Its Pharmacology and Clinical Use : Levamisole: A Positive Modulator of Immune Function : Levamisole as an Adulterant in Cocaine
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-[(1S)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
KDDHRDRIZADTIU-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=CC(=CC=C1)N)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)


![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)







![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
